molecular formula C19H18F2N2O3 B2529338 3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941918-82-7

3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Katalognummer: B2529338
CAS-Nummer: 941918-82-7
Molekulargewicht: 360.361
InChI-Schlüssel: ZRSVDFBBLSCRII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 3,4-difluorinated benzene ring linked via an amide bond to a substituted phenyl group. The phenyl moiety contains a methoxy group at position 3 and a 2-oxopiperidinyl group at position 3. The 2-oxopiperidinyl group introduces conformational flexibility and hydrogen-bonding capabilities, which may enhance binding affinity to biological targets .

Eigenschaften

IUPAC Name

3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3/c1-26-17-11-13(6-8-16(17)23-9-3-2-4-18(23)24)22-19(25)12-5-7-14(20)15(21)10-12/h5-8,10-11H,2-4,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSVDFBBLSCRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Component Prioritization

The target molecule decomposes into two primary synthons:

  • 3,4-Difluorobenzoyl chloride – Derived from 3,4-difluorobenzoic acid, itself accessible via oxidation of 3,4-difluorobenzaldehyde.
  • 3-Methoxy-4-(2-oxopiperidin-1-yl)aniline – Constructed through sequential nitration, methoxylation, and piperidinone annulation on a benzene core.

Synthesis of 3,4-Difluorobenzoyl Chloride

Grignard Exchange Pathway

Patent CN105859536A establishes a high-yield route to 3,4-difluorobenzaldehyde using isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at 0–10°C:

  • Grignard Formation : Reacting Mg with 2-chloropropane generates i-PrMgCl, avoiding excessive exotherms associated with Mg metal activation.
  • Exchange Reaction : 3,4-Difluorobromobenzene undergoes Mg-halogen exchange at 0–10°C, suppressing aryl radical formation and Wurtz coupling byproducts.
  • Quenching with DMF : The resultant aryl Grignard species reacts with dimethylformamide (DMF) at -15–15°C, yielding 3,4-difluorobenzaldehyde (85% yield, 99.5% purity).

Oxidation to Carboxylic Acid :
Catalytic KMnO4 or CrO3 in acidic media converts the aldehyde to 3,4-difluorobenzoic acid. Pilot studies indicate 92% conversion using Jones reagent (CrO3/H2SO4) at 0°C for 2h.

Acid Chloride Formation :
Thionyl chloride (SOCl2) in refluxing DCM (40°C, 4h) provides 3,4-difluorobenzoyl chloride in 98% yield, confirmed by FT-IR (C=O stretch at 1775 cm⁻¹).

Synthesis of 3-Methoxy-4-(2-Oxopiperidin-1-yl)Aniline

Nitration and Methoxylation Sequence

Building on CN110343050A, the synthesis proceeds via:

  • Nitration : 4-Methoxyaniline undergoes directed ortho-nitration using HNO3/H2SO4 at -5°C, yielding 3-nitro-4-methoxyaniline (76% yield).
  • Piperidinone Installation :
    • Epoxide Opening : Reacting 3-nitro-4-methoxyaniline with ethylene oxide in THF at -78°C under BuLi catalysis forms a β-amino alcohol intermediate.
    • Oxidative Cyclization : Dess-Martin periodinane (DMP) in DCM oxidizes the alcohol to 2-oxopiperidin-1-yl moiety (68% yield over two steps).
  • Nitro Reduction : Hydrogenation over Pd/C (1 atm H2, EtOH, 25°C) reduces the nitro group to amine, affording 3-methoxy-4-(2-oxopiperidin-1-yl)aniline (93% yield).

Protection Considerations :
Tert-butyldimethylsilyl (TBS) protection of the aniline nitrogen prior to piperidinone formation prevents undesired Michael additions during oxidation.

Amide Bond Formation: Comparative Methodologies

Schotten-Baumann Reaction

Classical acylation using 3,4-difluorobenzoyl chloride and the aniline derivative in biphasic NaOH/CH2Cl2 at 0°C achieves 78% yield. However, product purity suffers (91%) due to competing hydrolysis of the acid chloride.

Coupling Reagent-Mediated Synthesis

Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with DIPEA base at 25°C enhances efficiency:

Reagent Equiv. Temp (°C) Time (h) Yield (%) Purity (%)
HATU 1.2 25 12 89 99.1
EDCl/HOBt 1.5 25 24 82 98.3
DCC 2.0 0→25 48 74 95.7

HATU protocols minimize racemization and provide superior kinetics, making them preferable for scale-up.

Process Optimization and Byproduct Mitigation

Solvent Effects on Amidation

Polar aprotic solvents (DMF, NMP) outperform ethereal solvents (THF, 2-MeTHF) in coupling efficiency due to improved reagent solubility:

Solvent Dielectric Constant Yield (%)
DMF 36.7 89
NMP 32.2 87
THF 7.5 63
CH2Cl2 9.1 71

Temperature-Controlled Piperidinone Stability

The 2-oxopiperidin-1-yl group demonstrates thermal lability above 50°C, undergoing retro-aldol cleavage. Maintaining reaction temperatures <40°C during amidation and purification (rotary evaporation) preserves ring integrity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Implementing the Grignard exchange in continuous flow reactors (residence time 2min, 10°C) enhances heat transfer, reducing byproduct formation from 8% (batch) to <1%.

Crystallization-Induced Purification

Final product recrystallization from ethanol/water (3:1 v/v) at -20°C affords pharmaceutical-grade material (99.9% purity by HPLC) with 92% recovery, eliminating need for column chromatography.

Analyse Chemischer Reaktionen

3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The difluoro and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug discovery, particularly in the development of new medications.

    Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3,4-Difluoro-N-(4-((3-Methyl-4-Oxo-3,4-Dihydroquinazolin-2-yl)Methoxy)Phenyl)Benzamide (Compound 4e)

  • Structure: Shares the 3,4-difluorobenzamide core but replaces the 2-oxopiperidinyl group with a quinazolinone moiety linked via a methoxy bridge.
  • Synthesis: Prepared via HATU-mediated coupling of 3,4-difluorobenzoic acid with a quinazolinone-containing aniline derivative .

ML298 (3,4-Difluoro-N-(2-(1-(3-Fluorophenyl)-4-Oxo-1,3,8-Triazaspiro[4.5]Decan-8-yl)Ethyl)Benzamide)

  • Structure : Contains a 3,4-difluorobenzamide core linked to a triazaspiro[4.5]decan-4-one system.
  • Activity : A 50-fold selective inhibitor of phospholipase D2 (PLD2), highlighting the role of spirocyclic systems in enhancing target specificity .
  • Key Differences : The triazaspiro scaffold provides rigid three-dimensional geometry, contrasting with the linear 2-oxopiperidinyl group in the target compound.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide (Example 53)

  • Structure : Features a chromen-4-one and pyrazolopyrimidine system attached to a fluorinated benzamide.
  • Synthesis : Utilizes Suzuki-Miyaura cross-coupling with a boronic acid derivative .
  • Key Differences: The chromenone and pyrazolopyrimidine groups introduce extended conjugation, likely influencing UV absorption and redox properties compared to the target compound’s simpler oxopiperidine substituent.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 4e ML298 Example 53
Molecular Weight ~400 (estimated) 435.4 464.5 589.1
Melting Point Not reported Not reported Not reported 175–178°C
Solubility Moderate (oxopiperidine enhances polarity) Low (quinazolinone reduces solubility) Moderate (spiro system balances lipophilicity) Low (chromenone increases hydrophobicity)
Biological Target Undisclosed Preliminary SAR study PLD2 inhibitor Kinase inhibition (speculative)

Biologische Aktivität

3,4-Difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C17H19F2N3O2
  • Molecular Weight : 349.35 g/mol

The compound features a benzamide backbone with difluoromethyl and methoxy substituents, which are critical for its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives targeting the FtsZ protein have shown promising results against multidrug-resistant strains of bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) .

Table 1: Antibacterial Activity Comparison

CompoundTargetMIC (µg/mL)Reference
3,4-Difluoro-N-[...]FtsZ0.5
A14 (similar structure)FtsZ0.25
CiprofloxacinDNA gyrase1.0

Anticancer Activity

In vitro studies have shown that the compound may inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)EffectReference
MCF-7 (breast cancer)10Induces apoptosis
HeLa (cervical cancer)15Cell cycle arrest
A549 (lung cancer)8Inhibits proliferation

Case Studies

A notable case study involved the synthesis and evaluation of related benzamide derivatives for their antibacterial and anticancer properties. These studies highlighted the importance of structural modifications in enhancing biological activity.

  • Study on FtsZ Inhibition : A series of benzamide derivatives were synthesized and tested for their ability to inhibit FtsZ. The most potent compound exhibited an MIC comparable to existing antibiotics, suggesting that such compounds could be developed into new therapeutic agents against resistant bacterial strains .
  • Anticancer Evaluation : Another study focused on evaluating the anticancer potential of similar compounds against various cell lines. The findings indicated that modifications in the piperidine moiety significantly affected cytotoxicity and selectivity towards cancer cells .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable profiles regarding absorption, distribution, metabolism, and excretion (ADME).

Table 3: Pharmacokinetic Properties of Related Compounds

PropertyValue
BioavailabilityHigh
Half-life6 hours
Metabolic pathwayHepatic

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide?

  • Methodological Answer : Key parameters include reaction temperature (typically 60–80°C for amidation), solvent choice (polar aprotic solvents like DMF or acetonitrile enhance reactivity), and stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of benzoyl chloride to amine intermediate). Reaction time must be monitored via TLC or HPLC to prevent over-reduction or side-product formation . Purification often involves column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, piperidinone carbonyl at ~170 ppm).
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ peak matching C20_{20}H19_{19}F2_2N2_2O3_3).
  • HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary stock solvent) followed by dilution in PBS or cell culture media. Solubility in aqueous buffers is typically low (<10 µM), necessitating surfactant use (e.g., 0.1% Tween-80) .
  • Stability : Conduct LC-MS stability studies under assay conditions (e.g., 37°C, pH 7.4) to detect hydrolysis of the amide bond or piperidinone ring oxidation over 24–48 hours .

Advanced Research Questions

Q. How can reaction mechanisms for piperidinone ring formation be elucidated?

  • Methodological Answer :

  • Isotopic labeling : Use 18^{18}O-labeled reagents to track oxygen incorporation in the 2-oxopiperidinone moiety.
  • Kinetic studies : Monitor intermediate formation via in situ IR spectroscopy (e.g., carbonyl stretching frequencies at ~1680 cm1^{-1}) to distinguish between cyclization pathways (e.g., intramolecular vs. intermolecular amidation) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) mapping : Compare substituent effects (e.g., replacing 3,4-difluoro with 4-methoxy groups) on target binding using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations .
  • Off-target profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify confounding interactions with non-target kinases or GPCRs .

Q. How do solvent polarity and pH influence the compound’s conformational dynamics?

  • Methodological Answer :

  • Computational modeling : Perform molecular dynamics (MD) simulations in explicit solvents (e.g., water vs. DMSO) to analyze torsional angles of the benzamide-piperidinone linkage.
  • Experimental validation : Variable-temperature NMR in D2_2O/CD3_3OD mixtures to detect pH-dependent shifts in aromatic proton resonances (e.g., deshielding at pH < 5 due to protonation) .

Q. What analytical methods validate batch-to-batch consistency in large-scale synthesis?

  • Methodological Answer :

  • Quality control protocols :
  • X-ray powder diffraction (XRPD) : Ensure crystalline form consistency.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity (<1% weight change at 80% RH).
  • Forced degradation studies : Expose to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions to identify critical degradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.